5-bromo-2-(difluoromethoxy)-N-hexylbenzamide
Overview
Description
5-Bromo-2-(difluoromethoxy)-N-hexylbenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 5th position, a difluoromethoxy group at the 2nd position, and a hexyl group attached to the nitrogen atom of the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(difluoromethoxy)-N-hexylbenzamide typically involves the following steps:
Bromination: The starting material, 2-(difluoromethoxy)benzamide, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. This step introduces the bromine atom at the 5th position of the benzamide ring.
N-Alkylation: The brominated intermediate is then reacted with hexylamine under basic conditions (e.g., using sodium hydride or potassium carbonate) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(difluoromethoxy)-N-hexylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, or other strong bases.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-2-(difluoromethoxy)-N-hexylbenzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates. Its structural features make it a valuable intermediate in the development of pharmaceuticals.
Material Science: The compound can be utilized in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique chemical properties.
Biological Studies: The compound can be used in biological assays to study its effects on various biological targets and pathways.
Mechanism of Action
The mechanism of action of 5-bromo-2-(difluoromethoxy)-N-hexylbenzamide involves its interaction with specific molecular targets. The bromine and difluoromethoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The hexyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components. The exact molecular pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(difluoromethoxy)pyridine: This compound shares the difluoromethoxy and bromine substituents but differs in the core structure, which is a pyridine ring instead of a benzamide.
2-Bromo-5-(difluoromethyl)pyridine: Similar in having bromine and difluoromethyl groups, but with a pyridine core and different substitution pattern.
Uniqueness
5-Bromo-2-(difluoromethoxy)-N-hexylbenzamide is unique due to the presence of the hexyl group attached to the nitrogen atom of the benzamide moiety. This structural feature can influence the compound’s physicochemical properties, such as solubility and lipophilicity, making it distinct from other similar compounds.
Properties
IUPAC Name |
5-bromo-2-(difluoromethoxy)-N-hexylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrF2NO2/c1-2-3-4-5-8-18-13(19)11-9-10(15)6-7-12(11)20-14(16)17/h6-7,9,14H,2-5,8H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEWAIWGNQDKPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=O)C1=C(C=CC(=C1)Br)OC(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrF2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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